molecular formula C18H14BrNO3S2 B15098060 (5Z)-3-(2-bromophenyl)-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(2-bromophenyl)-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15098060
M. Wt: 436.3 g/mol
InChI Key: MJUIPTSRAGNMJR-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-3-(2-bromophenyl)-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic derivative of the 5-ene-4-thiazolidinone heterocyclic scaffold, a structure recognized in medicinal chemistry as a privileged scaffold for constructing novel biologically active molecules . This compound belongs specifically to the rhodanine (2-thioxo-4-thiazolidinone) subtype, characterized by an exocyclic C5 double bond (Z-configuration) and a 2,3-dimethoxybenzylidene moiety, a structure typically formed via Knoevenagel condensation . The core 4-thiazolidinone structure is a versatile pharmacophore known to interact with a wide range of biological targets . Researchers utilize such 5-ene-rhodanine derivatives primarily in hit-finding and hit-to-lead optimization campaigns within drug discovery programs . This compound is intended for use in investigative studies, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antidiabetic research, where 5-ene-4-thiazolidinones have demonstrated significant potential . It is crucial for researchers to be aware that 5-ene-rhodanines are sometimes classified as frequent hitters or Pan-Assay Interference Compounds (PAINS) in high-throughput screening assays, and data interpretation should include appropriate counter-screening and validation to rule out assay interference . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C18H14BrNO3S2

Molecular Weight

436.3 g/mol

IUPAC Name

(5Z)-3-(2-bromophenyl)-5-[(2,3-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H14BrNO3S2/c1-22-14-9-5-6-11(16(14)23-2)10-15-17(21)20(18(24)25-15)13-8-4-3-7-12(13)19/h3-10H,1-2H3/b15-10-

InChI Key

MJUIPTSRAGNMJR-GDNBJRDFSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3Br

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3Br

Origin of Product

United States

Biological Activity

(5Z)-3-(2-bromophenyl)-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound belonging to the thiazolidinone family. Its molecular formula is C18H14BrNO3S2, and it features a thiazolidinone core with a thioxo group and various aromatic substituents. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research.

Structural Characteristics

The compound's structure includes:

  • Thiazolidinone Core : A five-membered ring containing sulfur and nitrogen.
  • Bromophenyl Group : Contributes to its lipophilicity and potential interactions with biological targets.
  • Dimethoxybenzylidene Moiety : Enhances its biological activity through electronic effects.

Anticancer Properties

Research indicates that (5Z)-3-(2-bromophenyl)-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one exhibits significant anticancer activity. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines. The mechanism of action may involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific kinases involved in cell signaling pathways related to cancer progression.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
A431 (epidermoid)<10Apoptosis induction
Jurkat (T-cell)<15Inhibition of cell proliferation
U251 (glioblastoma)<20Disruption of cell cycle regulation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may be effective against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The proposed mechanism involves disruption of bacterial cell wall synthesis and inhibition of RNA polymerase activity, leading to reduced bacterial growth.

Table 2: Summary of Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus4.9 µg/mLInhibition of cell wall synthesis
Escherichia coli9.8 µg/mLDisruption of RNA polymerase

Case Studies

  • In Vitro Study on Cancer Cell Lines : A study published in Molecules demonstrated that the compound significantly reduced cell viability in A431 and Jurkat cells, with IC50 values indicating potent anticancer effects. The study utilized flow cytometry to assess apoptosis markers, confirming the compound's ability to induce programmed cell death.
  • Antimicrobial Efficacy Against Staphylococcus aureus : Another investigation highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The study indicated a notable reduction in bacterial load in treated samples compared to controls, suggesting its potential as a therapeutic agent in treating resistant infections.

Future Directions

Further research is warranted to explore:

  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its anticancer and antimicrobial activities.
  • In Vivo Studies : Evaluating efficacy and safety profiles in animal models to better understand therapeutic potential.
  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity for specific targets.

Comparison with Similar Compounds

Table 1: Substituent Effects on Rhodanine Derivatives

Compound Name Substituent at Position 3 Benzylidene Substituents Key Properties Reference
Target Compound 2-Bromophenyl 2,3-Dimethoxy Enhanced lipophilicity, halogen bonding
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl (II) Phenyl 2-Hydroxy Hydrogen bonding via -OH, lower logP
(5Z)-5-(3-Nitrobenzylidene)-3-phenyl Phenyl 3-Nitro Electron-withdrawing, increased reactivity
(5Z)-3-(4-Bromophenyl)-5-(2-Cl-benzylidene) 4-Bromophenyl 2-Chloro Steric hindrance, halogen interactions
(5Z)-5-(3,4-Dimethoxybenzylidene)-3-(2-hydroxyethyl) 2-Hydroxyethyl 3,4-Dimethoxy Improved solubility, kinase inhibition

Key Observations:

  • Electronic Effects: The 2,3-dimethoxy groups on the target compound’s benzylidene ring are electron-donating, stabilizing the conjugated π-system and altering redox properties compared to electron-withdrawing groups like nitro (-NO₂) in compound (III) .
  • Halogen Interactions: The 2-bromophenyl group at position 3 provides a unique halogen bonding profile compared to 4-bromo or chloro analogs (e.g., ), influencing target selectivity .

Physicochemical Properties

  • Solubility: Methoxy groups improve solubility in organic solvents compared to hydroxylated analogs but may reduce aqueous solubility.
  • Crystallinity: The absence of solvate molecules (cf.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare (5Z)-3-(2-bromophenyl)-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, and how can reaction conditions be optimized?

Answer:
The compound is synthesized via condensation reactions between a rhodanine core and substituted aldehydes. A typical protocol involves refluxing 3-(2-bromophenyl)-2-thioxothiazolidin-4-one with 2,3-dimethoxybenzaldehyde in a solvent system (e.g., acetic acid/DMF) with a base like sodium acetate to facilitate Knoevenagel condensation . Microwave-assisted synthesis (e.g., 60–80°C, 15–30 min) offers improved yields (70–79%) and reduced reaction times compared to traditional reflux . Optimization requires monitoring reaction pH, temperature, and stoichiometry of the aldehyde to avoid side products like E-isomers or dimerization.

Basic: How is the Z-configuration of the benzylidene moiety confirmed experimentally?

Answer:
The Z-configuration is validated via single-crystal X-ray diffraction (SCXRD) . Key geometric parameters include the C=S bond length (~1.62–1.65 Å) and dihedral angles between the thiazolidinone ring and the benzylidene substituent (typically <10° for Z-isomers) . Nuclear Overhauser Effect (NOE) NMR spectroscopy can also corroborate spatial proximity between the benzylidene aromatic protons and the thiazolidinone sulfur atom .

Advanced: What crystallographic challenges arise during refinement of this compound, and how are they addressed?

Answer:
Challenges include disordered solvent molecules , twinning , and weak diffraction due to bulky substituents. Using SHELXL (for small-molecule refinement), disorder is modeled via split positions with constrained occupancy . For twinned data, the HKLF5 format in SHELXL enables dual-domain refinement . High-resolution data (≤0.8 Å) and restraints on bond lengths/angles (e.g., for dimethoxy groups) improve model accuracy. Hydrogen-bonding networks are analyzed using PLATON or Mercury to validate packing stability .

Advanced: How do substituents on the benzylidene and phenyl rings influence biological activity?

Answer:

  • 2-Bromophenyl : Enhances electrophilicity and π-π stacking with biological targets (e.g., kinases), as seen in IC50 values of 3.0–5.0 µM for bromo-substituted analogs in kinase inhibition assays .
  • 2,3-Dimethoxybenzylidene : The methoxy groups increase lipophilicity (logP ~2.5–3.0) and hydrogen-bond acceptor capacity, critical for membrane penetration and target binding .
  • Structure-Activity Relationship (SAR) : Removing the 2-bromo substituent reduces activity by >50%, while replacing dimethoxy with hydroxyl groups decreases stability in physiological media .

Basic: What spectroscopic techniques are used to characterize this compound, and what key spectral signatures are observed?

Answer:

  • IR Spectroscopy : Strong absorption at ~1200–1250 cm⁻¹ (C=S stretch) and ~1600–1650 cm⁻¹ (C=N/C=C) .
  • ¹H NMR : The benzylidene CH proton resonates at δ 7.8–8.2 ppm as a singlet, while dimethoxy protons appear as two singlets at δ 3.8–4.0 ppm .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 450–455, with fragmentation patterns confirming loss of Br (79/81 Da) and S-containing moieties .

Advanced: How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (FMOs). A small HOMO-LUMO gap (~3.5–4.0 eV) suggests high reactivity, aligning with observed electrophilic behavior .
  • Molecular Docking : Dock into protein kinase active sites (e.g., DYRK1A) using AutoDock Vina . The 2-bromo group forms halogen bonds with Lys188, while dimethoxy groups interact via van der Waals contacts with hydrophobic pockets .

Basic: What in vitro assays are suitable for evaluating its antimicrobial potential?

Answer:

  • Antibacterial : Minimum Inhibitory Concentration (MIC) assays against S. aureus (Gram+) and E. coli (Gram–) using broth microdilution (CLSI guidelines) .
  • Antifungal : Disk diffusion against C. albicans, with zone-of-inhibition measurements.
  • Mechanistic Insight : Synergistic studies with β-lactam antibiotics and efflux pump inhibition assays (e.g., using ethidium bromide) .

Advanced: How do solvent and temperature affect crystallization for SCXRD studies?

Answer:

  • Solvent Choice : Slow evaporation from DMF/EtOH (1:3) yields block-shaped crystals suitable for SCXRD. Polar solvents (e.g., MeOH) induce faster nucleation but smaller crystals .
  • Temperature : Crystallization at 4°C reduces disorder by slowing solvent incorporation. For twinned crystals, annealing at 120°C (5 min) followed by slow cooling improves diffraction quality .

Advanced: What are the limitations of current synthetic routes, and how can green chemistry principles be applied?

Answer:

  • Limitations : Low yields (<50%) in traditional reflux due to side reactions; use of toxic solvents (DMF).
  • Improvements : Replace DMF with Cyrene (a biobased solvent) or employ mechanochemical synthesis (ball-milling) to reduce waste . Catalytic methods (e.g., 1 mol% piperidine) enhance efficiency and reduce stoichiometric base requirements .

Basic: How is purity assessed, and what chromatographic methods are recommended?

Answer:

  • HPLC : Use a C18 column (MeCN/H2O, 70:30) with UV detection at 254 nm. Purity >95% is required for biological assays .
  • TLC : Silica gel 60 F254, eluting with CH2Cl2/MeOH (9:1); Rf ~0.4–0.5 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.